molecular formula C13H10FNO2 B6373619 4-(3-Aminocarbonylphenyl)-3-fluorophenol CAS No. 1261897-34-0

4-(3-Aminocarbonylphenyl)-3-fluorophenol

Cat. No.: B6373619
CAS No.: 1261897-34-0
M. Wt: 231.22 g/mol
InChI Key: MURIBYADIVSFCS-UHFFFAOYSA-N
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Description

4-(3-Aminocarbonylphenyl)-3-fluorophenol is an organic compound characterized by the presence of an aminocarbonyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminocarbonylphenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Aminocarbonylphenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The aminocarbonyl group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Aminocarbonylphenyl)-3-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3-Aminocarbonylphenyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 4-(3-Aminocarbonylphenyl)-2-fluorophenol
  • 4-(3-Aminocarbonylphenyl)-4-fluorophenol
  • 4-(3-Aminocarbonylphenyl)-3-chlorophenol

Comparison: Compared to its analogs, 4-(3-Aminocarbonylphenyl)-3-fluorophenol exhibits unique properties due to the position of the fluorine atom. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-12-7-10(16)4-5-11(12)8-2-1-3-9(6-8)13(15)17/h1-7,16H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURIBYADIVSFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684254
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-34-0
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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